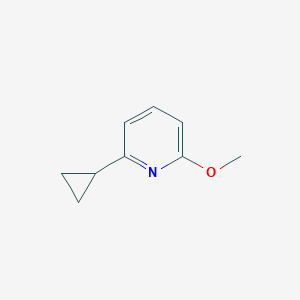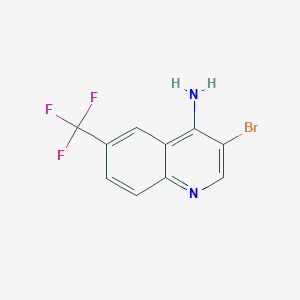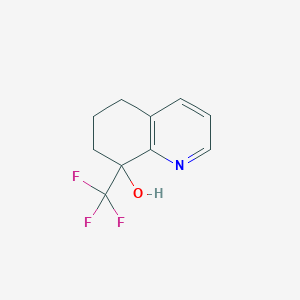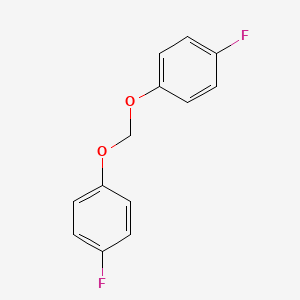![molecular formula C14H16N2O B13709594 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a tert-butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-tert-butylphenylhydrazine with 2,3-dichloropyrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the dichloropyrazine, leading to the formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The pyrazinone ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the pyrazinone can lead to the formation of dihydropyrazinones.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazinone.
Reduction: Dihydropyrazinones.
Substitution: Various substituted derivatives on the phenyl ring.
科学研究应用
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-[4-(tert-Butyl)phenyl]pyrazolo[3,4-b]pyridine: Similar in structure but with a pyrazolopyridine core.
3-[4-(tert-Butyl)phenyl]pyrimidin-2(1H)-one: Contains a pyrimidinone core instead of a pyrazinone.
Uniqueness
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to its analogs. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-9H,1-3H3,(H,16,17) |
InChI 键 |
AIUFUACKLGTZLH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


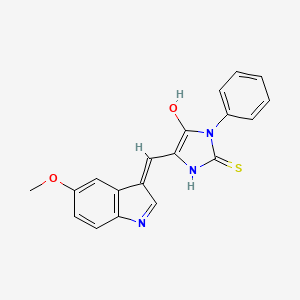
![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
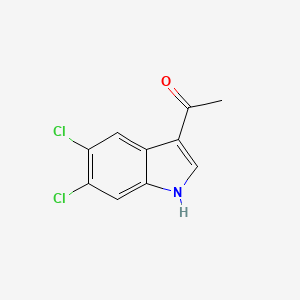
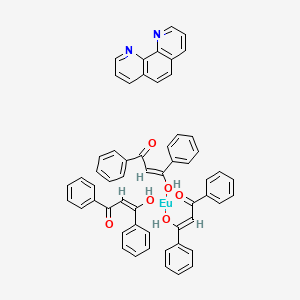
![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
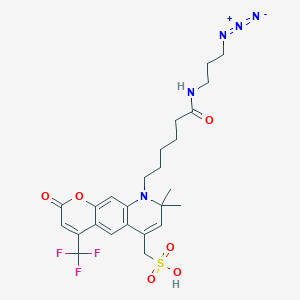
![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)
